

Preclinical Safety and Toxicology Profile of Deanol Orotate: An In-depth Technical Guide

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Compound of Interest					
Compound Name:	Deanol orotate				
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available preclinical safety and toxicology data for deanol and its salts. Limited specific data exists for **deanol orotate**; therefore, this profile primarily relies on studies conducted with deanol (2-dimethylaminoethanol, DMAE) and its other salt forms, such as deanol bitartrate. The toxicological properties are presumed to be driven by the deanol moiety.

Executive Summary

Deanol, a precursor to the essential nutrient choline and the neurotransmitter acetylcholine, has been investigated for various neurological and cognitive applications.[1][2] This guide provides a comprehensive overview of the preclinical safety and toxicology profile of deanol, with a focus on **deanol orotate**. The available data from acute, subchronic, and reproductive toxicity studies, as well as genotoxicity assays, indicate a generally low order of toxicity. No significant genotoxic potential has been identified. This document summarizes key quantitative data, details the experimental methodologies based on established guidelines, and provides visualizations of experimental workflows and the relevant biochemical pathway.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that occur shortly after a single high-dose administration of a substance.



Ouantitative Data

Species	Route	Parameter	Value (mg/kg)	Salt Form
Rat	Oral	LD50	2,000 - 6,000	Deanol

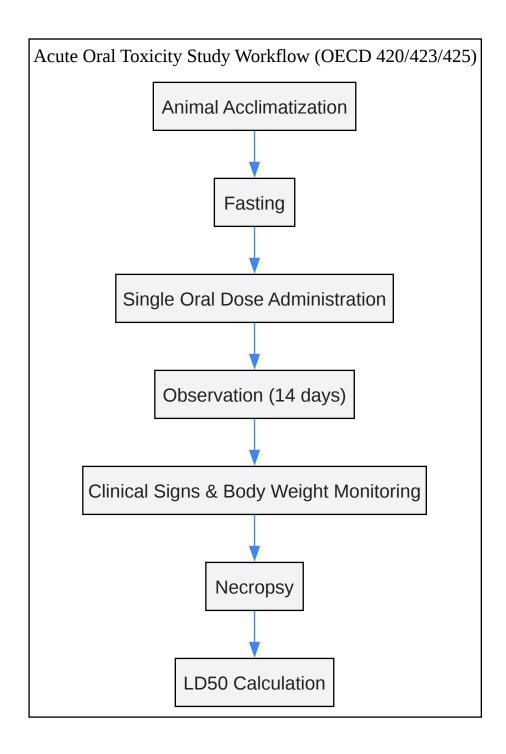
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guidelines 420, 423, 425)

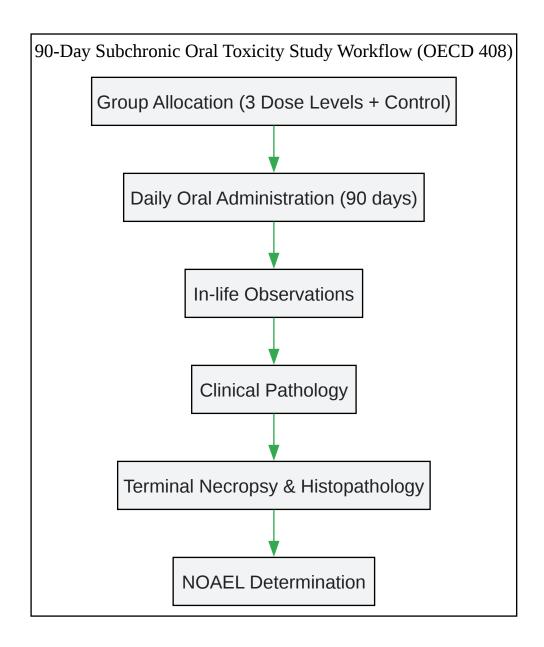
The acute oral toxicity of deanol was likely determined using a method similar to the OECD guidelines for the testing of chemicals.[3][4][5]

- Test Animals: Typically, young adult nulliparous, non-pregnant female rats are used.
- Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum, with a brief fasting period before dosing.
- Dose Administration: The test substance is administered as a single oral dose via gavage.
 The volume administered is generally kept to a minimum.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days postdosing.
- Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
- Data Analysis: The LD50 is calculated using appropriate statistical methods.

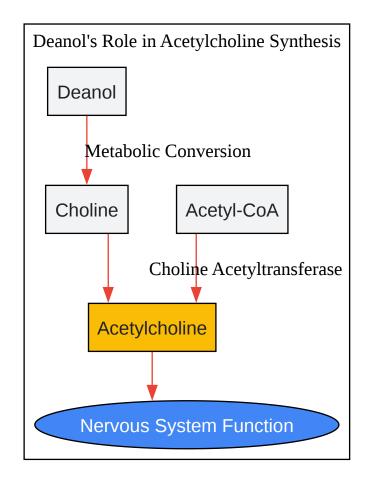












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